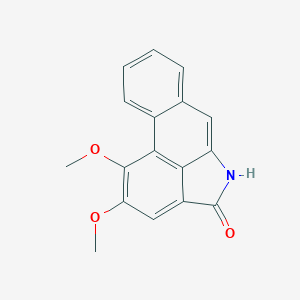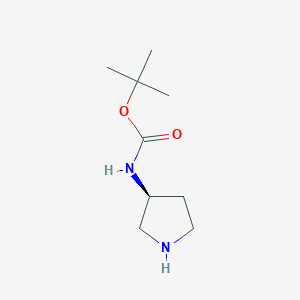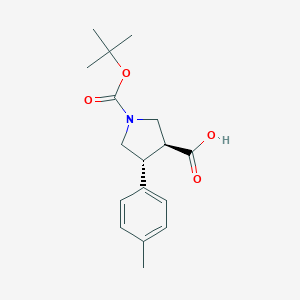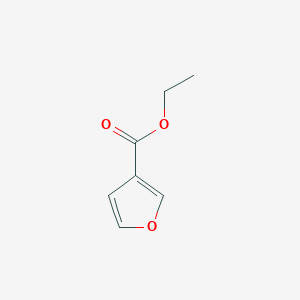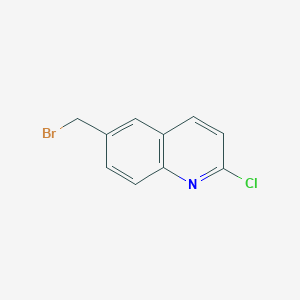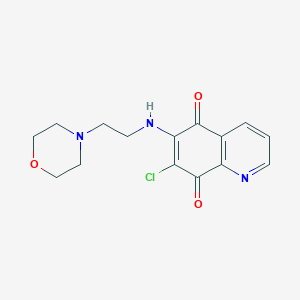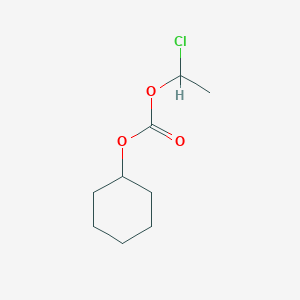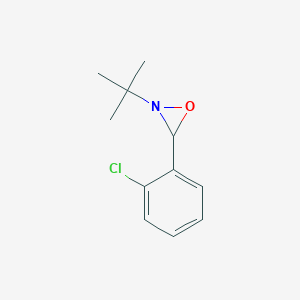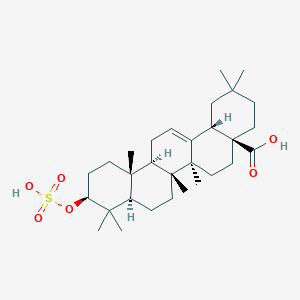
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Übersicht
Beschreibung
This chemical compound is part of a broader class of chemicals that have complex molecular structures, which are significant in various chemical reactions and properties. The compound features multiple chiral centers, indicating its potential for diverse chemical behavior and applications.
Synthesis Analysis
The synthesis processes for related compounds often involve multi-step reactions, emphasizing stereoselective annulation and treatment with ethylene glycol and toluene-p-sulfonic acid in specific environments to achieve the desired stereochemistry. Notably, Morishita et al. (1992) describe a relevant synthesis approach for bicyclic compounds, which could be analogous to the synthesis of complex chemical structures like the subject compound (Morishita, Honmi, Ito, & Maeba, 1992).
Molecular Structure Analysis
Detailed structural analysis and stereochemistry are crucial in understanding this compound. Techniques such as nuclear Overhauser enhancement experiments play a critical role in establishing stereochemistry, as exemplified in the synthesis studies by Morishita et al. (Morishita et al., 1992).
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Stereochemistry
- The compound has been used in the synthesis of complex molecules, demonstrating its potential in stereoselective annulation processes. A study by Morishita et al. (1992) outlines the synthesis of various glycosides using similar complex molecules (Morishita, Honmi, Ito, & Maeba, 1992).
2. Anti-inflammatory Applications
- A study highlights the anti-inflammatory capacity of a natural compound, closely related to the specified chemical, isolated from traditional Chinese medicine. This compound demonstrated inhibitory effects on inflammatory responses, suggesting its potential therapeutic application in inflammation-related diseases (Abekura et al., 2019).
3. Antiproliferative and Apoptosis-Inducing Properties
- Research by Leal et al. (2012) indicates that derivatives of a similar compound have shown potential in inhibiting the growth of various cancer cell lines. The mechanism involved includes cell cycle arrest and induction of apoptosis, highlighting its potential in cancer therapy (Leal, Wang, Salvador, & Jing, 2012).
4. Antibacterial Activity
- Compounds structurally related to the given chemical have been synthesized and tested for their antibacterial properties. These studies reveal the potential of such compounds in inhibiting bacterial growth and could guide the development of new antibiotics (Jinbo et al., 1993).
5. Fluorescent Properties
- A study conducted by Rangnekar and Shenoy (1987) explores the synthesis and fluorescent properties of derivatives of a similar chemical structure. This research indicates potential applications in materials science, particularly in developing fluorescent materials (Rangnekar & Shenoy, 1987).
Eigenschaften
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6S/c1-25(2)14-16-30(24(31)32)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(36-37(33,34)35)26(3,4)21(27)10-13-29(22,28)7/h8,20-23H,9-18H2,1-7H3,(H,31,32)(H,33,34,35)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTCFCREEHCWMI-GTOFXWBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



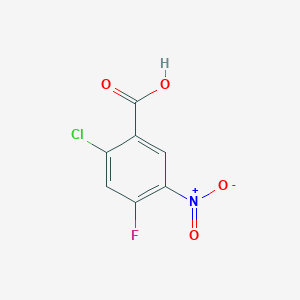
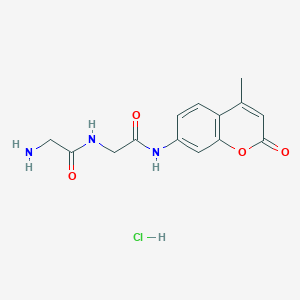

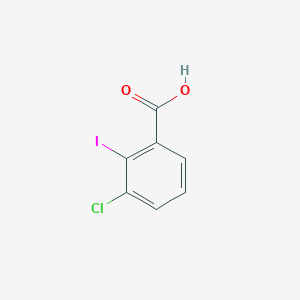
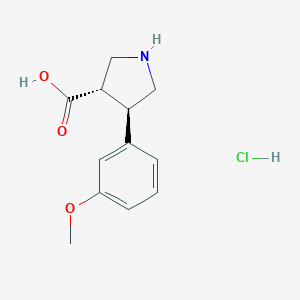
![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)
